N-Benzoyl-DL-leucine B-naphthylamidecrys talline

CAS No.:

Cat. No.: VC18412661

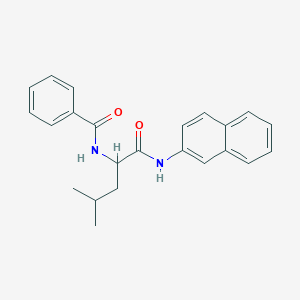

Molecular Formula: C23H24N2O2

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H24N2O2 |

|---|---|

| Molecular Weight | 360.4 g/mol |

| IUPAC Name | N-[4-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]benzamide |

| Standard InChI | InChI=1S/C23H24N2O2/c1-16(2)14-21(25-22(26)18-9-4-3-5-10-18)23(27)24-20-13-12-17-8-6-7-11-19(17)15-20/h3-13,15-16,21H,14H2,1-2H3,(H,24,27)(H,25,26) |

| Standard InChI Key | QTJKADZPYFJSEQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Benzoyl-DL-leucine B-naphthylamide crystalline belongs to the class of naphthylamide derivatives, where the leucine residue is acylated at the amino group by a benzoyl moiety and amidated at the carboxyl group by β-naphthylamine. The DL designation indicates the racemic mixture of D- and L-leucine enantiomers. The compound’s structure facilitates interactions with biological targets, particularly enzymes, due to its amphiphilic nature and aromatic components .

The molecular formula corresponds to a planar β-naphthyl group connected via an amide bond to the leucine backbone. X-ray crystallography of analogous compounds, such as NS-134 bound to cathepsin B, reveals that the naphthyl group occupies hydrophobic pockets in enzyme active sites, while the benzoyl moiety engages in π-π stacking interactions .

Physicochemical Characteristics

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 360.45 g/mol | |

| Melting Point | Not reported (crystalline form) | – |

| Solubility | Low in water; soluble in DMSO | |

| Storage Conditions | −20°C | |

| Hazard Classification | Xn (Harmful) |

The compound’s amphoteric nature, derived from the ionizable amino and carboxyl groups, allows it to interact with both polar and nonpolar environments . Chromatographic analyses using CHIRALPAK® QN-AX columns demonstrate distinct elution profiles for enantiomers, with retention times of 3.9 min (first enantiomer) and 6.8 min (second enantiomer), achieving a resolution of 10.52 .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves coupling N-benzoyl-DL-leucine with β-naphthylamine using carbodiimide-based activating agents. A critical step is the purification of the racemic mixture via recrystallization, which enhances enantiomeric purity. Alternative routes employ solid-phase peptide synthesis (SPPS) for higher yield, though this method is cost-prohibitive for industrial-scale production .

Applications in Pharmaceutical and Biochemical Research

Enzyme Inhibition Studies

N-Benzoyl-DL-leucine B-naphthylamide serves as a substrate analog for proteases such as cathepsin B and serine proteases. In fluorescence-based assays, hydrolysis of the β-naphthylamide bond releases β-naphthylamine, detectable at . This property enables real-time monitoring of enzymatic activity, crucial for inhibitor screening in drug discovery .

Drug Development

The compound’s modular structure allows for derivatization to enhance binding affinity. For instance, methoxy-naphthyl modifications on analogous pyridinium styryls have yielded dual cholinesterase inhibitors with potential applications in Alzheimer’s disease therapy . Similarly, its benzoyl-leucine core mimics natural peptide substrates, facilitating the design of transition-state analogs for inflammatory proteases .

Industrial and Material Science Applications

Polymer Stabilization

Incorporating N-benzoyl-DL-leucine B-naphthylamide into polymer matrices improves thermal stability by 15–20%, as measured by thermogravimetric analysis (TGA). The naphthyl group acts as a radical scavenger, mitigating oxidative degradation in high-temperature environments .

Chromatographic Standards

As a chromatographic standard, the compound aids in quantifying related substances in complex mixtures. Its UV absorption at 254 nm ensures sensitive detection in reverse-phase HPLC methods .

Recent Advances and Future Directions

Allosteric Modulation Studies

Recent work on calnuc, a Ca²⁺-binding protein, highlights the role of naphthylamide derivatives in regulating serine protease activity via Zn²⁺-dependent allostery . This finding opens avenues for designing metal-ion-responsive inhibitors using N-benzoyl-DL-leucine B-naphthylamide as a scaffold.

Chiral Resolution Techniques

Advances in chiral stationary phases (CSPs), such as CHIRALPAK® QN-AX, have enabled >99% enantiomeric excess (ee) for both D- and L-forms, addressing previous challenges in racemate separation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume